molecular formula C9H10BrNO B13935778 N-(2-Bromo-6-methylphenyl)acetamide CAS No. 116436-11-4

N-(2-Bromo-6-methylphenyl)acetamide

Cat. No.: B13935778
CAS No.: 116436-11-4
M. Wt: 228.09 g/mol
InChI Key: VXIIBTQSQWEMHV-UHFFFAOYSA-N
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Description

N-(2-Bromo-6-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This brominated acetamide derivative is characterized by its specific SMILES structure, CC(=O)Nc1c(C)cccc1Br . As a building block in organic chemistry, it serves as a valuable precursor for the synthesis of more complex molecules, particularly in the exploration of heterocyclic compounds . Research into related acetamide derivatives has demonstrated their significance in medicinal chemistry, showing potential as inhibitors for enzymes like α-glucosidase and α-amylase, which are key targets in metabolic disease research . These compounds can act through a non-competitive mode of inhibition, making them interesting candidates for further investigation . The presence of both the acetamide group and the bromine atom on the aromatic ring makes it a versatile intermediate for further functionalization via cross-coupling reactions and other synthetic transformations. Researchers utilize this compound strictly in laboratory settings for scientific R&D. This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-bromo-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-4-3-5-8(10)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIIBTQSQWEMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605127
Record name N-(2-Bromo-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116436-11-4
Record name N-(2-Bromo-6-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116436-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-Bromo-6-methylphenyl)acetamide primarily involves two key steps:

  • Step 1: Preparation of the appropriately substituted aniline precursor, 2-bromo-6-methylaniline
  • Step 2: Acylation of 2-bromo-6-methylaniline with acetylating agents to form the acetamide

This approach ensures regioselective introduction of the bromine and methyl groups before forming the acetamide bond.

Preparation of 2-Bromo-6-methylaniline

While direct commercial availability of 2-bromo-6-methylaniline simplifies synthesis, it can be prepared via:

Industrial or lab-scale methods often use controlled bromination with bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane at low temperatures to avoid polybromination and side reactions.

Acylation of 2-Bromo-6-methylaniline to Form this compound

The acylation step is the most common and efficient method to synthesize the target acetamide:

  • Reagents: Acetic anhydride or acetyl chloride as the acetylating agent.
  • Base: Pyridine or triethylamine is used to neutralize the hydrogen halide (HCl) generated during the reaction.
  • Solvent: Polar aprotic solvents such as dichloromethane or acetonitrile.
  • Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures (20–40°C) for 4–6 hours.
  • Workup: The reaction mixture is quenched with water, and the product is isolated by filtration or extraction, followed by recrystallization (ethanol/water) to enhance purity.

Alternative Synthetic Routes

Some literature describes the synthesis of related bromoacetamide derivatives via:

These methods are more common for synthesizing 2-bromo-N-(substituted phenyl)acetamides with various substituents on the aromatic ring and may be adapted for the 2-bromo-6-methylphenyl system.

Summary Table of Preparation Methods

Step Method Description Reagents & Conditions Notes
1 Preparation of 2-bromo-6-methylaniline Bromination of 2-amino-6-methylphenyl derivatives with bromine or NBS in acetic acid/DCM at low temp Control temperature to avoid polybromination
2 Acylation of 2-bromo-6-methylaniline Acetic anhydride or acetyl chloride, pyridine/triethylamine, DCM, 20–40°C, 4–6 h Neutralizes HCl, yields this compound
Alternative Reaction of 2-bromo-6-methylaniline with bromoacetyl bromide Aqueous Na2CO3 (pH 9–10), stirring 1 h, filtration Produces 2-bromo-N-(substituted phenyl)acetamides
Alternative Bromination of N-(2,6-dimethylphenyl)acetamide NBS or bromine, acetic acid/DCM, low temperature Selective bromination at 2-position

Analytical Techniques for Verification

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-methylphenyl)acetamide depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The bromine atom and acetamide group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Substituted Bromophenyl Acetamides

N-(4-Bromo-2-methylphenyl)acetamide (CAS: 119416-26-1)
  • Structure : Bromo at 4-position, methyl at 2-position.
  • Molecular Formula: C₉H₁₀BrNO (same as target compound).
  • Key Differences: The positional isomerism of bromo and methyl groups alters electronic effects.
N-(4-Bromo-2,6-dimethylphenyl)acetamide (CAS: 116436-11-4)
  • Structure : Bromo at 4-position, methyl groups at 2- and 6-positions.
  • Molecular Formula: C₁₀H₁₂BrNO.
  • Key Differences : Additional methyl group increases steric hindrance, reducing accessibility for nucleophilic attacks. Higher molecular weight (242.11 g/mol) may also influence solubility .
N-(4-Bromophenyl)acetamide
  • Bond Length Variations : Comparative crystallographic studies show differences in bond lengths (e.g., N1–C2: 1.347 Å vs. 1.30 Å in related derivatives), suggesting altered conjugation and stability .

Functional Group Variations

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
  • Structure : Methoxy group at the 2-position on the second phenyl ring.
  • Key Differences : The methoxy group introduces electron-donating effects, enhancing solubility in polar solvents. This derivative demonstrated antimicrobial activity, highlighting the role of substituents in biological interactions .
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide (CAS: 701289-18-1)
  • Structure : Ethoxy, formyl, and dimethyl substituents.
  • Molecular Formula: C₁₉H₂₀BrNO₄.
  • Key Differences : The formyl group increases polarity (PSA: ~80 Ų), while ethoxy and dimethyl groups add steric bulk, likely reducing membrane permeability compared to the target compound .

Complex Derivatives with Azo and Nitro Groups

N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]acetamide (CAS: 51897-37-1)
  • Structure: Azo-linked dinitrophenyl and benzylamino groups.
  • Molecular Formula : C₂₃H₂₁BrN₆O₅.
  • Key Differences : The azo group and nitro substituents confer chromophoric properties, making this compound suitable as a dye. The increased molecular weight (541.35 g/mol) and multiple functional groups drastically alter solubility and reactivity compared to simpler bromophenyl acetamides .

Table 1: Key Properties of Selected Acetamides

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP Notable Features
N-(2-Bromo-6-methylphenyl)acetamide 116436-11-4 C₉H₁₀BrNO 228.086 3.36 Ortho-bromo and methyl substitution
N-(4-Bromo-2-methylphenyl)acetamide 119416-26-1 C₉H₁₀BrNO 228.086 ~3.4 Para-bromo isomer
N-(4-Bromo-2,6-dimethylphenyl)acetamide 116436-11-4 C₁₀H₁₂BrNO 242.11 ~3.8 Increased steric hindrance
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide - C₁₅H₁₄BrNO₂ 336.18 ~2.9 Methoxy enhances solubility and bioactivity
N-(2-Methoxy-4-nitrophenyl)acetamide 93-27-6 C₉H₁₀N₂O₄ 226.19 1.2 Nitro group increases melting point (153–154°C)

Biological Activity

N-(2-Bromo-6-methylphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom and a methyl group attached to a phenyl ring, along with an acetamide functional group. This structure contributes to its biological activity by influencing its interaction with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial and fungal strains. The presence of the bromine atom enhances its ability to disrupt microbial cell membranes, leading to cell death .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory potential. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This effect is particularly relevant in the context of chronic inflammatory diseases.

Enzyme Inhibition

This compound has been explored as an enzyme inhibitor , particularly in studies focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission, and their inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Covalent Binding : The bromine atom can facilitate covalent interactions with target proteins, modulating their activity.
  • Receptor Interaction : The acetamide group may enhance binding affinity to specific receptors or enzymes, leading to increased biological activity.
  • Structural Modifications : Variations in the phenyl ring can influence the compound's pharmacological properties, as observed in structure-activity relationship (SAR) studies .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profiles of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Inhibition of Cholinesterases : In vitro assays showed that this compound effectively inhibited AChE and BChE, suggesting its potential as a therapeutic agent for cognitive disorders .
  • Anti-inflammatory Activity : In a murine model of inflammation, treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its therapeutic potential in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityEnzyme Inhibition (AChE/BChE)
This compoundHighModerateStrong
2-bromo-N-(2-methoxy-6-methylphenyl)acetamideModerateLowModerate
2-bromo-N-(2-ethyl-6-methylphenyl)acetamideHighModerateWeak

This table highlights the unique position of this compound in terms of its potent biological activities compared to similar compounds.

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